molecular formula C17H23BrN4O3 B4300591 N-[(ADAMANTAN-1-YL)METHYL]-2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE

N-[(ADAMANTAN-1-YL)METHYL]-2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE

Cat. No.: B4300591
M. Wt: 411.3 g/mol
InChI Key: UZEWKQRDYQFJCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[(ADAMANTAN-1-YL)METHYL]-2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE” is a synthetic organic compound that belongs to the class of acetamides It features a complex structure with multiple functional groups, including a bromine atom, a nitro group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[(ADAMANTAN-1-YL)METHYL]-2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE” typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide.

    Nitration: The brominated pyrazole undergoes nitration using a mixture of nitric acid and sulfuric acid to introduce the nitro group.

    Acetamide Formation: The final step involves the reaction of the brominated, nitrated pyrazole with 1-adamantylmethylamine and acetic anhydride to form the acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantylmethyl group or the pyrazole ring.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the adamantylmethyl group or pyrazole ring.

    Reduction: Amino derivatives of the pyrazole ring.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyrazole derivatives.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-[(ADAMANTAN-1-YL)METHYL]-2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE” would depend on its specific application. In a biological context, it could interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-adamantylmethyl)-2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide
  • N-(1-adamantylmethyl)-2-(4-bromo-5-ethyl-3-nitro-1H-pyrazol-1-yl)acetamide

Uniqueness

“N-[(ADAMANTAN-1-YL)METHYL]-2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE” is unique due to the presence of the adamantylmethyl group, which imparts steric bulk and lipophilicity, potentially affecting its biological activity and chemical reactivity.

Properties

IUPAC Name

N-(1-adamantylmethyl)-2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN4O3/c1-10-15(18)16(22(24)25)20-21(10)8-14(23)19-9-17-5-11-2-12(6-17)4-13(3-11)7-17/h11-13H,2-9H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZEWKQRDYQFJCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NCC23CC4CC(C2)CC(C4)C3)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(ADAMANTAN-1-YL)METHYL]-2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-[(ADAMANTAN-1-YL)METHYL]-2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-[(ADAMANTAN-1-YL)METHYL]-2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-[(ADAMANTAN-1-YL)METHYL]-2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-[(ADAMANTAN-1-YL)METHYL]-2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-[(ADAMANTAN-1-YL)METHYL]-2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.